6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antitubercular Agents
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine derivatives have been synthesized and investigated for their antitubercular properties. Notably, specific hexahydro-2H-pyrano[3,2-c]quinoline analogues showcased significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Kantevari et al., 2011).
Fluorophore for Mammalian Cell Imaging
Certain pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized via a facile and inexpensive process, exhibit properties as fluorophores. These derivatives have shown potential for staining cultured HeLa cells, suggesting their use in cell imaging applications (Majumdar et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Substituted 1H-pyrazolo[3,4-b]quinolines (PQ) with fluorine or trifluoromethyl substituents have been developed and tested as emitters for organic light-emitting diodes. These compounds show promise due to their high-fluorescence intensity and the ability to adjust various parameters crucial for OLED performance (Szlachcic et al., 2017).
Anticancer Properties
1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have been synthesized and evaluated against various cancer cell lines. Particularly, one derivative displayed potent antitumor efficacy, especially in colon cancer cell lines, indicating its potential as a prototype for developing chemotherapeutics targeting apoptotic pathways in colorectal cancer cells (Karthikeyan et al., 2018).
Photovoltaic Properties
Derivatives like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have demonstrated photovoltaic properties. These derivatives have been studied for their application in photodiode fabrication, indicating potential in energy conversion and photovoltaic technologies (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-8-4-1-5-9-10(8)11(14)7-3-2-6-16-12(7)15-9/h1,4-5H,2-3,6H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXHYPSRHQACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=C3F)N=C2OC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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